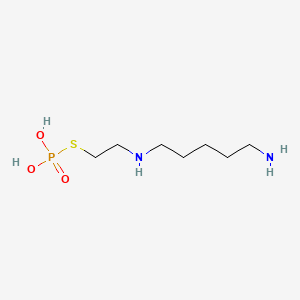

S-2-(5-Aminopentylamino)ethylphosphorothioic acid monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エタンチオール、2-[(5-アミノペンチル)アミノ]-、1-(二水素リン酸)は、分子式がC7H18N2Sである化学化合物です。 また、同義語であるWR-2823としても知られています 。 この化合物は、エタンチオール基、アミノペンチル基、および二水素リン酸基の存在を特徴としています。 この化合物は、その独特の化学的性質のために、さまざまな科学研究の用途で使用されています。

準備方法

合成経路および反応条件

エタンチオール、2-[(5-アミノペンチル)アミノ]-、1-(二水素リン酸)の合成は、一般的に、制御された条件下でエタンチオールを5-アミノペンチルアミンと反応させることを伴います。 この反応は、目的の生成物の形成を促進するために、適切な触媒および溶媒の存在下で行われます。 温度やpHなどの反応条件は、化合物の最適収量を確保するために注意深く監視されます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、バルク量の化合物を生成するために、工業グレードの反応物と機器を使用することが含まれます。 反応条件は、生成物の収量と純度を最大限に高めるように最適化されます。 品質管理措置は、最終生成物が必要な仕様を満たしていることを保証するために実施されます .

化学反応の分析

反応の種類

エタンチオール、2-[(5-アミノペンチル)アミノ]-、1-(二水素リン酸)は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてジスルフィドまたはスルホキシドを形成することができます。

還元: これは、チオールまたはアミンを形成するように還元することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、ジスルフィド、スルホキシド、チオール、およびさまざまな置換誘導体が含まれます。 これらの生成物は、化学的および物理的性質が異なり、さまざまな用途で役立ちます .

科学研究の用途

エタンチオール、2-[(5-アミノペンチル)アミノ]-、1-(二水素リン酸)は、以下を含むいくつかの科学研究の用途があります。

化学: これは、有機合成において、分子にチオール基とアミン基を導入するための試薬として使用されます。

生物学: この化合物は、生化学研究において、生物系におけるチオール基とアミン基の役割を調べるために使用されます。

医学: これは、医薬品開発の前駆体としての使用など、潜在的な治療用途について研究されています。

科学的研究の応用

Ethanethiol, 2-[(5-aminopentyl)amino]-, 1-(dihydrogen phosphate) has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce thiol and amine groups into molecules.

Biology: The compound is used in biochemical studies to investigate the role of thiol and amine groups in biological systems.

Medicine: It is studied for its potential therapeutic applications, including its use as a precursor for drug development.

作用機序

エタンチオール、2-[(5-アミノペンチル)アミノ]-、1-(二水素リン酸)の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。 この化合物は、タンパク質中のチオール基とアミン基と共有結合を形成し、それらの構造と機能の変化につながる可能性があります。 この相互作用は、さまざまな生化学的経路を調節し、観察された効果をもたらす可能性があります .

類似化合物との比較

類似化合物

2-アミノエタンチオール塩酸塩: 構造は似ていますが、アミノペンチル基と二水素リン酸基がありません。

システアミン塩酸塩: チオール基が含まれていますが、他の官能基の存在が異なります。

3-アミノプロパン-1-チオール塩酸塩: チオール基とアミン基を含むという点で似ていますが、炭素鎖の長さが異なります.

独自性

エタンチオール、2-[(5-アミノペンチル)アミノ]-、1-(二水素リン酸)は、アミノペンチル基と二水素リン酸基の両方が存在することによって独自です。 これらの基は、独特の化学的性質と反応性を与えます。 これにより、これらの官能基が必要とされる用途で特に有用になります .

特性

CAS番号 |

20724-76-9 |

|---|---|

分子式 |

C7H19N2O3PS |

分子量 |

242.28 g/mol |

IUPAC名 |

2-(5-aminopentylamino)ethylsulfanylphosphonic acid |

InChI |

InChI=1S/C7H19N2O3PS/c8-4-2-1-3-5-9-6-7-14-13(10,11)12/h9H,1-8H2,(H2,10,11,12) |

InChIキー |

QFAVBLKMVBLZHV-UHFFFAOYSA-N |

正規SMILES |

C(CCN)CCNCCSP(=O)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)

![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)

![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)

![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)

![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)

![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)